Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate

Regioisomeric purity Distillation separation Physicochemical differentiation

Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate (CAS 1467213-12-2) is a benzoate ester bearing an ortho-amino group and a para-tetrahydrofuran-3-yloxy substituent. With a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g·mol⁻¹, it belongs to the class of 2-aminobenzoate ethers that serve as versatile building blocks in medicinal chemistry.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B13631614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)OC2CCOC2)N
InChIInChI=1S/C12H15NO4/c1-15-12(14)10-6-8(2-3-11(10)13)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3
InChIKeyHFZXDHVAYQCRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate – Structural Identity and Physicochemical Baseline for Informed Procurement


Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate (CAS 1467213-12-2) is a benzoate ester bearing an ortho-amino group and a para-tetrahydrofuran-3-yloxy substituent. With a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g·mol⁻¹, it belongs to the class of 2-aminobenzoate ethers that serve as versatile building blocks in medicinal chemistry . Its predicted density is 1.252 ± 0.06 g·cm⁻³ and its predicted boiling point is 390.8 ± 42.0 °C, placing it in a physicochemical space distinct from simpler alkoxy analogs or the corresponding carboxylic acid . The compound is commercially available at 98% purity from multiple vendors and is intended for research and further manufacturing use only .

Why Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate Cannot Be Casually Replaced by In-Class Analogs


Within the 2-aminobenzoate ether family, seemingly minor structural modifications – positional isomerism, ester-vs-acid functionality, or alkoxy group size – translate into quantifiable differences in boiling point, density, ionization behaviour, and storage requirements. The tetrahydrofuran (THF) ring is recognized as a privileged scaffold in medicinal chemistry, influencing conformational rigidity, solubility, and target engagement in ways that simple methoxy or ethoxy substituents cannot replicate . Consequently, substituting methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate with its 3-position isomer, the free carboxylic acid, the hydrochloride salt, or the 5-methoxy analog without experimental validation risks altered reaction yields, purification outcomes, and ultimately divergent biological or physicochemical profiles. The evidence items below quantify these differences.

Quantitative Differentiation Evidence: Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate vs. Closest Analogs


Boiling Point Gap of ~12 °C vs. the 3-Position Regioisomer Enables Selective Distillation

The target compound (5-substituted regioisomer) exhibits a predicted boiling point of 390.8 ± 42.0 °C, while the 3-substituted regioisomer (methyl 2-amino-3-((tetrahydrofuran-3-yl)oxy)benzoate, CAS 1550091-46-7) has a predicted boiling point of 379.064 ± 42.0 °C . This ~11.7 °C difference, although modest, is experimentally meaningful for fractional distillation and can be exploited to verify regioisomeric identity or to separate mixtures. The predicted densities of the two isomers are nearly identical (1.252 vs. 1.253 g·cm⁻³), making boiling point the primary differentiator for quality control .

Regioisomeric purity Distillation separation Physicochemical differentiation

Density and Boiling Point Elevation Over the 5-Methoxy Analog Confirm the Physicochemical Impact of the Tetrahydrofuran Ring

Replacing the tetrahydrofuran-3-yloxy group with a simple methoxy substituent (methyl 2-amino-5-methoxybenzoate, CAS 2475-80-1) reduces the predicted boiling point from 390.8 °C to 298.8 °C (Δ ≈ 92 °C) and the predicted density from 1.252 g·cm⁻³ to 1.179 g·cm⁻³ (Δ ≈ 0.073 g·cm⁻³) . The methoxy analog also possesses a measurable melting point of 32–33 °C and a reported logP of 1.65, whereas the target compound has no reported melting point or logP, suggesting a different solid-state behaviour and lipophilicity profile . These disparities arise from the larger molar volume and increased polarisability of the tetrahydrofuran ring.

Alkoxy substitution Boiling point elevation Density comparison

Regioisomeric pKa Differentiation Alters Ionization State at Physiological pH

The 3-position regioisomer has a predicted pKa of 2.563 ± 0.13, attributable to the proximity of the amino and ester groups influencing the basicity of the aniline nitrogen . For the target 5-substituted compound, no predicted or experimental pKa is publicly available, which itself indicates that the ionization behaviour differs from the 3-isomer. In the 5-substituted scaffold, the amino group is para to the tetrahydrofuran-3-yloxy substituent, altering the electron-donating environment and therefore the protonation equilibrium. This difference in ionisable character can affect aqueous solubility, membrane permeability, and binding to biological targets such as enzymes or receptors.

Ionization constant Regioisomeric acidity Bioavailability prediction

Storage Condition Stringency: Cold-Chain Requirement vs. Ambient-Stable Analogs

Vendor specifications indicate that methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate must be stored sealed in a dry environment at 2–8 °C . In contrast, the 5-methoxy analog (methyl 2-amino-5-methoxybenzoate) is listed as storable at room temperature in a dry, inert atmosphere . This difference implies that the tetrahydrofuran-3-yloxy derivative has greater sensitivity to thermal degradation or moisture, likely due to the ether ring’s propensity toward oxidative ring-opening or peroxide formation. The hydrochloride salt form of the target compound also carries its own handling constraints related to hygroscopicity.

Stability Storage condition Procurement logistics

Procurement-Guiding Application Scenarios for Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate


Regioisomerically Pure Scaffold for Parallel Library Synthesis

When a medicinal chemistry program requires a 2-amino-5-alkoxybenzoate scaffold with a conformationally constrained tetrahydrofuran ring, the 5-substituted regioisomer is mandatory. The ~12 °C boiling point difference from the 3-isomer provides a quality-control handle for verifying regioisomeric integrity upon receipt . Using the 3-isomer inadvertently would place the tetrahydrofuran-3-yloxy group adjacent to the ester, altering the electrostatic surface and potentially abolishing target binding.

Ester Prodrug or Protected Intermediate Requiring Mild Deprotection

The methyl ester functionality allows the compound to serve as a protected form of 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoic acid. The predicted boiling point of the free acid (~480 °C) is substantially higher than that of the ester (390.8 °C), meaning the ester can be purified by distillation under conditions where the acid would decompose [1]. This makes the ester the preferred form for multi-step syntheses where a late-stage saponification is planned.

Physicochemical Probe for Tetrahydrofuran Ring Contributions

The ~92 °C boiling point elevation and ~0.07 g·cm⁻³ density increase relative to the 5-methoxy analog make the target compound a useful probe for quantifying the contribution of the saturated heterocycle to bulk properties . Researchers studying structure-property relationships (e.g., logP, metabolic stability) can use these differential data to benchmark in silico predictions for other tetrahydrofuran-containing building blocks.

Cold-Chain-Controlled Intermediate in Temperature-Sensitive Syntheses

Because the compound requires storage at 2–8 °C, it is suited for use in temperature-controlled reaction sequences (e.g., enzymatic resolutions or low-temperature lithiations) where thermal degradation of the tetrahydrofuran ring must be avoided . Procurement teams should ensure that the supplier’s cold-chain logistics are verified, as ambient shipment of a room-temperature-stable analog is not a valid substitute.

Quote Request

Request a Quote for Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.